molecular formula C7H13NO2 B8211487 Methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate

Methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate

Cat. No.: B8211487
M. Wt: 143.18 g/mol
InChI Key: XQMDYEQHVQBQMQ-RITPCOANSA-N
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Description

Methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate is a chiral pyrrolidine derivative with two stereogenic centers at positions 2 and 3 of the five-membered ring. Its molecular formula is C₇H₁₃NO₂, with a molar mass of 143.18 g/mol and a CAS number of 143878-87-9 . The compound features a methyl ester group at position 3 and a methyl substituent at position 2, with confirmed (2R,3S) absolute configuration.

Properties

IUPAC Name

methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-6(3-4-8-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMDYEQHVQBQMQ-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CCN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, using a chiral rhodium or ruthenium catalyst . The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields and enantiomeric excess.

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes. Enzymes such as lipases are used to catalyze the esterification or transesterification reactions, providing high selectivity and efficiency . These processes are typically conducted in biphasic systems, where the enzyme is immobilized in an aqueous phase, and the substrate is dissolved in an organic solvent.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and amides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, facilitating catalytic reactions . In medicinal applications, it may interact with neurotransmitter receptors, modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Key Properties:

  • Density : 1.005 ± 0.06 g/cm³ (predicted)
  • Boiling Point : 182.5 ± 33.0 °C (predicted)
  • pKa : 9.85 ± 0.10 (predicted) .

Synthesis involves multi-step reactions, including column chromatography purification and characterization via ¹H-NMR , IR , and optical rotation ([α]D = -236.3 in MeOH) . The compound is frequently used as a chiral building block in pharmaceutical synthesis due to its rigid pyrrolidine backbone and stereochemical precision.

Comparison with Structurally Similar Compounds

Ethyl (2S,3R)-2-methylpyrrolidine-3-carboxylate

  • Structural Differences :
    • Ester Group : Ethyl ester (vs. methyl ester in the target compound).
    • Stereochemistry : (2S,3R) configuration (diastereomer of the target).
  • Impact on Properties :
    • Higher molecular weight (157.21 g/mol vs. 143.18 g/mol) due to the ethyl group.
    • Altered solubility and reactivity in esterification or hydrolysis reactions .

Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride

  • Structural Differences :
    • Substituent : Hydroxyl group at position 3 (vs. methyl ester).
    • Salt Form : Hydrochloride salt enhances aqueous solubility.
  • Impact on Properties: Molecular formula C₆H₁₂ClNO₃ (molar mass ~181.62 g/mol). Increased polarity and hydrogen-bonding capacity due to the hydroxyl group .

Fluorinated Analog: Methyl (2R,3S)-2-fluoro-3-phenylpyrrolidine-3-carboxylate

  • Structural Differences :
    • Substituent : Fluorine atom at position 2 and phenyl group at position 3.
    • Crystal Structure : Orthorhombic (space group P2₁2₁2₁) with weak C–H⋯O hydrogen bonds .
  • Altered boiling point and crystal packing compared to the non-fluorinated target compound .

Sulfonamido Derivatives (e.g., Methyl 1-[(3R,4R)-4-(4-methylphenylsulfonamido)piperidin-3-yl]-pyrrolidine-2-(S)-carboxylate)

  • Structural Differences :
    • Functional Group : Sulfonamido moiety introduces a bulky, electron-withdrawing group.
  • Distinct NMR and IR profiles due to sulfonamide vibrations (~1321–1546 cm⁻¹) .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents/Modifications Molecular Formula Molar Mass (g/mol) Key Spectral Data (NMR/IR) References
Methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate Methyl ester, (2R,3S) configuration C₇H₁₃NO₂ 143.18 ¹H-NMR: δ 1.35 (d, J=6.4 Hz), 3.76 (s); IR: 1737 cm⁻¹
Ethyl (2S,3R)-2-methylpyrrolidine-3-carboxylate Ethyl ester, (2S,3R) configuration C₈H₁₅NO₂ 157.21 Not reported in evidence
Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate HCl Hydroxyl group, hydrochloride salt C₆H₁₂ClNO₃ 181.62 Physicochemical data limited
Fluorinated analog 2-Fluoro, 3-phenyl substituents C₁₂H₁₂FNO₂ Not reported IR: 1675 cm⁻¹ (C=O); Crystal parameters: a=9.1809 Å, b=9.2384 Å
Sulfonamido derivative Sulfonamido group C₂₃H₂₉N₃O₅S 467.56 MS: m/z 466 (APCI); IR: 1546 cm⁻¹ (S=O)

Research Findings and Implications

  • Stereochemical Influence : The (2R,3S) configuration in the target compound confers distinct reactivity in asymmetric synthesis compared to its (2S,3R) diastereomer, as seen in divergent NMR shifts and optical rotation values .
  • Functional Group Effects :
    • Ester vs. Hydroxyl : The methyl ester enhances lipophilicity, making the target compound more suitable for lipid membrane penetration than the hydroxylated derivative .
    • Halogenation : Fluorination improves metabolic stability and binding affinity in drug design, as demonstrated in fluorinated analogs .
  • Synthetic Utility : The target compound’s purity (>99% via LC) and high yield (68% crude) make it a reliable intermediate for complex molecule assembly .

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